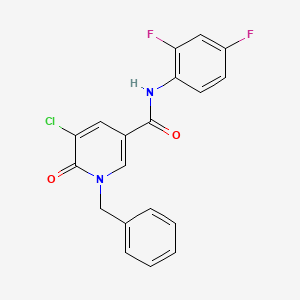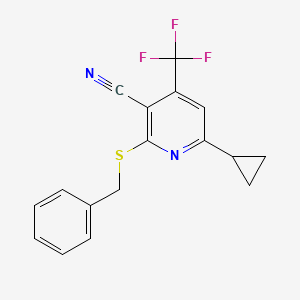
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C17H13F3N2S . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzylsulfanyl group, a cyclopropyl group, a trifluoromethyl group, and a pyridine-3-carbonitrile group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been studied for its potential applications in medicinal chemistry. The compound has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain bacteria. Additionally, the compound has been studied for its potential to be used as a drug delivery system, as it can be used to target specific cells and tissues.
Wirkmechanismus
The mechanism of action of 2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile is not yet fully understood. However, it is believed that the compound may act by binding to certain proteins, which could then induce certain biochemical and physiological effects. Additionally, the cyclopropyl ring of the molecule is thought to be involved in the compound’s activity, as it is known to be able to interact with certain receptors.
Biochemical and Physiological Effects
This compound has been studied for its potential to induce anti-inflammatory and anti-cancer effects. The compound has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in animal models. Additionally, the compound has been found to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be produced in high yields. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, the compound is not yet commercially available and must be synthesized in the laboratory. Additionally, the compound is not yet fully characterized and more research is needed to better understand its mechanism of action and potential applications.
Zukünftige Richtungen
Given the promising results from the initial studies, there are several potential future directions for 2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile. Further research is needed to better understand the compound’s mechanism of action and to identify the specific proteins it binds to. Additionally, further studies could be conducted to explore the compound’s potential to be used as a drug delivery system. Additionally, the compound could be studied for its potential to be used as an anti-cancer and/or anti-inflammatory agent in humans. Finally, the compound could be studied for its potential to be used as an antimicrobial agent.
Synthesemethoden
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile was synthesized using a three-step process involving the reaction of benzylsulfanyl chloride with cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile, followed by a Suzuki-Miyaura cross-coupling reaction and a Friedel-Crafts alkylation reaction. The synthesis of the compound was performed in a dry box to ensure the purity of the product and to avoid any contamination. The reaction was monitored using nuclear magnetic resonance (NMR) spectroscopy, and the product was identified using high-resolution mass spectrometry (HRMS).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)14-8-15(12-6-7-12)22-16(13(14)9-21)23-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQXZYLSFBFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetate;hydrochloride](/img/structure/B2901785.png)
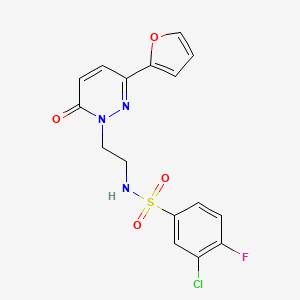
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2901793.png)

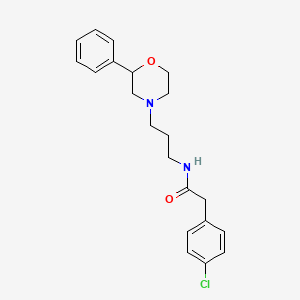
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2901797.png)
![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2901801.png)
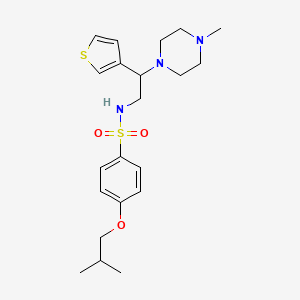
![2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2901803.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2901804.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2901805.png)
